molecular formula C7H13Cl2N3O B3350318 2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride CAS No. 26878-37-5

2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride

Cat. No.: B3350318
CAS No.: 26878-37-5
M. Wt: 226.1 g/mol
InChI Key: GPBKWRNFPIUFRW-UHFFFAOYSA-N
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Description

Chemical Identification and Structure 2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride (CAS: 26878-37-5; EC: 248-085-5) is a dihydrochloride salt of an ethanolamine derivative featuring a pyridine ring substituted with an amino group at the 5-position. Its molecular formula is C₇H₁₁Cl₂N₃O, with a calculated molecular weight of 225.92 g/mol (excluding exact hydration states). The compound consists of a pyridylamino-ethanol backbone, where the ethanolamine moiety is linked to the 2-position of the pyridine ring.

Regulatory and Safety Overview
The substance is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and complies with GHS/CLP regulations. However, its toxicological profile remains understudied, necessitating precautionary handling (e.g., avoiding inhalation and dermal contact) as per Safety Data Sheets (SDS) .

Properties

IUPAC Name

2-[(5-aminopyridin-2-yl)amino]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c8-6-1-2-7(10-5-6)9-3-4-11;;/h1-2,5,11H,3-4,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBKWRNFPIUFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)NCCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181387
Record name 2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26878-37-5
Record name 2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026878375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(5-amino-2-pyridyl)amino]ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride typically involves the reaction of 5-amino-2-pyridine with ethanolamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino and hydroxyl groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences

  • Aromatic vs. Aliphatic Systems: The target compound’s pyridine ring contrasts with the phenoxy group in 2,4-diaminophenoxyethanol dihydrochloride, affecting electronic properties and solubility.
  • Substituent Diversity: The pyrimidine-based analogue (C₆H₁₀Cl₂N₄) lacks ethanolamine but includes a heterocyclic core, favoring nucleic acid interactions .

Physicochemical Properties

Property Target Compound 2,4-Diaminophenoxyethanol Dihydrochloride 2-[(Piperidin-4-yl)amino]ethanol Dihydrochloride
Molecular Weight (g/mol) 225.92 (calculated) 204.65 (reported) 217.14
Physical Form Powder (exact color unspecified) Grey to pale pink-grey powder White to off-white powder
Solubility Likely polar solvent-soluble Water-soluble (hair dye formulations) Moderate aqueous solubility

Thermal and Stability Data

  • Flammability: 2,4-Diaminophenoxyethanol dihydrochloride is explicitly noted as nonflammable , whereas data for the target compound are unavailable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride
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2-((5-Amino-2-pyridyl)amino)ethanol dihydrochloride

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